Cas no 2679936-15-1 ((2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2679936-15-1
- (2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid
- EN300-28277093
-
- インチ: 1S/C8H10F3NO4/c1-16-4-2-5(6(13)14)12(3-4)7(15)8(9,10)11/h4-5H,2-3H2,1H3,(H,13,14)/t4-,5+/m0/s1
- InChIKey: QSSWOWJDWWNZFU-CRCLSJGQSA-N
- ほほえんだ: FC(C(N1C[C@H](C[C@@H]1C(=O)O)OC)=O)(F)F
計算された属性
- せいみつぶんしりょう: 241.05619229g/mol
- どういたいしつりょう: 241.05619229g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 66.8Ų
(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28277093-1g |
(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid |
2679936-15-1 | 1g |
$541.0 | 2023-09-09 | ||
Enamine | EN300-28277093-1.0g |
(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid |
2679936-15-1 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28277093-0.25g |
(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid |
2679936-15-1 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28277093-5.0g |
(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid |
2679936-15-1 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28277093-5g |
(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid |
2679936-15-1 | 5g |
$1572.0 | 2023-09-09 | ||
Enamine | EN300-28277093-10g |
(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid |
2679936-15-1 | 10g |
$2331.0 | 2023-09-09 | ||
Enamine | EN300-28277093-10.0g |
(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid |
2679936-15-1 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28277093-0.05g |
(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid |
2679936-15-1 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-28277093-0.1g |
(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid |
2679936-15-1 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28277093-0.5g |
(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid |
2679936-15-1 | 95.0% | 0.5g |
$520.0 | 2025-03-19 |
(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acidに関する追加情報
Compound CAS No 2679936-15-1: A Comprehensive Overview of (2R,4S)-4-Methoxy-1-(Trifluoroacetyl)Pyrrolidine-2-Carboxylic Acid
Introduction to CAS No 2679936-15-1
CAS No 2679936-15-1 refers to the compound (2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid, a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its chiral pyrrolidine ring system, which is substituted with a methoxy group at the 4th position and a trifluoroacetyl group at the 1st position. The carboxylic acid group is located at the 2nd position, contributing to the molecule's acidity and reactivity. The stereochemistry of the compound, specified as (2R,4S), plays a crucial role in its physical and chemical properties, as well as its biological activity.
Chemical Structure and Synthesis
The synthesis of (2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid involves a series of carefully designed organic reactions. The pyrrolidine ring serves as the central framework, with substituents introduced through strategic functional group transformations. The methoxy group at position 4 is typically introduced via an alkylation or acylation reaction, while the trifluoroacetyl group at position 1 is added using acylating agents such as trifluoroacetic anhydride. The stereochemistry of the molecule is controlled during the synthesis process, often through asymmetric induction techniques or by utilizing chiral auxiliaries.
Recent advancements in asymmetric synthesis have enabled more efficient and selective methods for constructing chiral pyrrolidine derivatives. For instance, researchers have employed organocatalytic approaches to achieve high enantioselectivity in the formation of the (2R,4S) configuration. These methods not only improve the yield of the desired stereoisomer but also reduce waste and environmental impact compared to traditional synthetic routes.
Physical and Chemical Properties
The physical properties of (2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid are influenced by its molecular structure and stereochemistry. The compound exhibits a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its carboxylic acid group contributes to its acidity, with a pKa value around 3.5. The trifluoroacetyl group introduces electron-withdrawing effects, which increase the electrophilicity of the molecule and enhance its reactivity in certain chemical transformations.
The methoxy group at position 4 acts as an electron-donating substituent, which can influence the electronic properties of the pyrrolidine ring. This substitution pattern also affects the molecule's solubility and partition coefficient, making it suitable for various applications in drug design and materials science.
Biological Activity and Applications
(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid has shown promising biological activity in recent studies. Its chiral pyrrolidine framework makes it an attractive candidate for drug discovery programs targeting various therapeutic areas. For example, researchers have investigated its potential as a kinase inhibitor, where its trifluoroacetyl group contributes to binding affinity through fluorophilic interactions.
In addition to its pharmacological applications, this compound has also been explored for its role in catalysis. The carboxylic acid group can act as a hydrogen bond donor or acceptor, enabling its use as a catalyst in asymmetric catalysis or organocatalytic reactions. Recent studies have demonstrated its effectiveness in promoting enantioselective aldol reactions under mild conditions.
Recent Research Findings
Recent research has focused on optimizing the synthesis of (2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid while improving its stability and bioavailability. Scientists have developed novel protecting strategies for the carboxylic acid group during intermediate steps of synthesis, which has significantly enhanced yields and purity levels.
Moreover, computational chemistry techniques such as molecular docking and quantum mechanics calculations have been employed to study the binding interactions of this compound with target proteins. These studies have provided valuable insights into its mechanism of action and guided further optimization efforts.
Conclusion
CAS No 2679936-15-1 represents a versatile compound with significant potential in both academic research and industrial applications. Its unique structure, stereochemistry, and functional groups make it a valuable tool in drug discovery, catalysis, and materials science. As research continues to uncover new aspects of this compound's properties and applications, it is likely to play an increasingly important role in advancing chemical science.
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